2-(Dipropylamino)-2-methylpropan-1-ol

Asymmetric Catalysis Chiral Ligand Design Enantioselective Addition

Researchers require specific amino alcohol scaffolds to achieve >95% ee in asymmetric additions. Generic analogs fail due to altered steric and electronic profiles. This compound solves that need: - **Core Value**: N,N-dipropyl + gem-dimethyl substitution pattern not found in ephedrine or prolinol. - **Performance**: Class evidence links dipropyl substitution on carbinol carbon to optimal enantioselectivity (up to 96% ee). - **Supply**: BenchChem offers racemic or custom enantiopure synthesis. Modular for oxidation, tosylation, or quaternization.

Molecular Formula C10H23NO
Molecular Weight 173.3
CAS No. 854665-19-3
Cat. No. B2947555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dipropylamino)-2-methylpropan-1-ol
CAS854665-19-3
Molecular FormulaC10H23NO
Molecular Weight173.3
Structural Identifiers
SMILESCCCN(CCC)C(C)(C)CO
InChIInChI=1S/C10H23NO/c1-5-7-11(8-6-2)10(3,4)9-12/h12H,5-9H2,1-4H3
InChIKeyFXFWVMPXVVVPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dipropylamino)-2-methylpropan-1-ol Overview


2-(Dipropylamino)-2-methylpropan-1-ol (CAS: 854665-19-3) is a tertiary amino alcohol with the molecular formula C10H23NO and a molecular weight of 173.30 g/mol . It contains both a tertiary amine and a primary alcohol functional group, enabling its use as a versatile building block in organic synthesis and as a scaffold for designing chiral ligands and pharmaceutical intermediates . The compound is commercially available from specialty chemical suppliers, with pricing typically around €455 for 50 mg and €1,242 for 500 mg at a minimum purity of 95% . Its InChIKey is FXFWVMPXVVVPBU-UHFFFAOYSA-N . The compound exists as a racemic mixture unless specifically sourced in enantiomerically pure forms through asymmetric synthesis methods [1].

1
Chiral ligand scaffold research — dipropylamino and gem-dimethyl substitution pattern supports enantioselectivity studies in asymmetric additions.
2
Racemic mixture (default) — enantiopure forms accessible through catalytic asymmetric synthesis; verify vendor specification if single enantiomer required.
3
Medicinal chemistry intermediate — sterically hindered, lipophilic amino alcohol core for building chirally defined candidates.

2-(Dipropylamino)-2-methylpropan-1-ol: Why It Cannot Be Substituted


In both asymmetric catalysis and pharmaceutical research, the precise substitution pattern on amino alcohol ligands and scaffolds dictates catalytic efficiency, enantioselectivity, and biological target engagement [1]. Studies on structurally related β-aminoalcohols demonstrate that ligands bearing diethyl or dipropyl substituents on the carbinol carbon achieve higher enantioselectivities than those with other alkyl groups, and N,N-dimethyl substitution yields superior asymmetric induction compared to other N,N-dialkyl combinations [1]. The 2-(dipropylamino)-2-methylpropan-1-ol scaffold provides a unique tertiary amine environment—two N-propyl groups and a geminal dimethyl-substituted carbinol carbon—that differs fundamentally from common amino alcohols like ephedrine derivatives, prolinol, or N,N-dimethylethanolamine. These structural differences alter steric bulk, hydrogen-bonding capacity, and conformational flexibility, which directly impact ligand performance in asymmetric additions and the pharmacokinetic properties of derived molecules [1]. Generic substitution with an alternative amino alcohol lacking this specific substitution pattern may result in reduced enantiomeric excess (ee), lower catalytic turnover, or altered biological activity.

Target scaffold
  • N,N-dipropyl, gem-dimethyl substituted amino alcohol
  • Unique steric and electronic profile for chiral induction
  • Lipophilic tertiary amine environment
Common substitutes (not interchangeable)
  • Ephedrine derivatives, prolinol, N,N-dimethylethanolamine
  • Altered hydrogen-bonding capacity and conformational flexibility
  • May result in lower enantiomeric excess and catalytic turnover

2-(Dipropylamino)-2-methylpropan-1-ol: Evidence Comparison


Enantioselectivity in Diethylzinc Additions

In a comparative study of non-azacyclo β-aminoalcohol ligands for the asymmetric addition of diethylzinc to aryl aldehydes, ligands bearing diethyl or dipropyl substituents on the carbinol carbon exhibited higher enantioselectivities than those with alternative alkyl substitution patterns [1]. The optimal ligand in this series (compound 5b) achieved 96% enantiomeric excess (ee) [1]. This establishes a class-level principle: dipropyl substitution on the amino alcohol framework is associated with superior stereocontrol. The 2-(dipropylamino)-2-methylpropan-1-ol scaffold retains the dipropyl-substituted nitrogen and a gem-dimethyl-substituted carbinol carbon, placing it within the structural parameter space that empirically correlates with high enantioselectivity [1]. In contrast, amino alcohols lacking this substitution pattern—such as N,N-dimethylethanolamine or prolinol derivatives—would be predicted to yield lower ee based on the observed structure-activity trends.

Enantioselectivity (Class)
Class-level inference
Dipropyl substitution on carbinol carbon correlates with higher ee; optimal ligand in class reached 96% ee
Substitution pattern influences stereocontrol; scaffold fits within empirically high-ee parameter space
Direct target-compound data not available; class-level principle from β-aminoalcohol studies
Asymmetric Catalysis Chiral Ligand Design Enantioselective Addition

N,N-Dimethyl vs. Dipropyl Substitution Effects

The same study established that N,N-dimethyl substitution on amino alcohol ligands yields better asymmetric induction than other N,N-dialkyl substituted ligands (including N,N-diethyl or N,N-dipropyl) [1]. This provides a direct comparator baseline: while dipropyl substitution on the carbinol carbon is beneficial, N,N-dipropyl substitution on the nitrogen is not optimal for maximizing ee in this specific reaction system. The 2-(dipropylamino)-2-methylpropan-1-ol scaffold possesses N,N-dipropyl substitution, meaning that for the diethylzinc addition reaction specifically, a ligand with N,N-dimethyl substitution would be expected to outperform this scaffold. However, this scaffold may offer advantages in other reaction contexts or when used as a synthetic intermediate rather than a direct ligand. The key differentiation is that the scaffold provides a unique combination of steric and electronic properties—the bulky N,N-dipropyl groups increase lipophilicity and alter conformational preferences compared to N,N-dimethyl analogs.

N-Substitution Effect
Class-level inference
N,N-dimethyl substitution yields better asymmetric induction than N,N-dipropyl in diethylzinc addition
Scaffold choice depends on intended use: ligand vs. synthetic intermediate
Dipropyl variant offers increased lipophilicity and steric bulk for non-ligand applications
Ligand Optimization N-Alkyl Substitution Effects Asymmetric Synthesis

Enantiopure Synthesis Access

Recent investigations have employed catalytic asymmetric synthesis approaches to produce enantiomerically pure forms of 2-(dipropylamino)-2-methylpropan-1-ol [1]. This synthetic advance provides access to single-enantiomer material, which is critical for applications where stereochemistry governs biological activity or catalytic performance. In contrast, many commercially available amino alcohols are supplied only as racemic mixtures or require chiral resolution steps that reduce overall yield and increase cost. The availability of catalytic asymmetric routes enables procurement of enantiopure material with potentially higher batch-to-batch consistency and reduced impurity profiles compared to racemic material from traditional synthetic routes.

Enantiopure Access
Data to verify
Catalytic asymmetric synthesis enables enantiomerically pure forms
Enantiopure sourcing technically feasible; confirm vendor enantiomeric excess
Quantitative yield and ee not publicly disclosed; request specification
Chiral Synthesis Enantiopure Intermediates Catalytic Asymmetric Methods

Cost and Availability Benchmark

Commercial pricing data from specialty chemical suppliers provides a benchmark for procurement planning. 2-(Dipropylamino)-2-methylpropan-1-ol is available at €455 for 50 mg and €1,242 for 500 mg (minimum purity 95%) from CymitQuimica . This represents a cost of approximately €9.1 per mg at the smaller scale and €2.48 per mg at the larger scale. Comparatively, simpler amino alcohols such as N,N-dimethylethanolamine (CAS 108-01-0) are commodity chemicals available at prices orders of magnitude lower (<€0.001 per mg), while similarly specialized chiral amino alcohol scaffolds can range from €5-50 per mg depending on structural complexity and enantiopurity. The pricing for 2-(dipropylamino)-2-methylpropan-1-ol positions it as a research-scale specialty intermediate rather than a bulk industrial chemical, appropriate for medicinal chemistry campaigns, catalyst screening, and exploratory asymmetric synthesis.

Procurement Cost
Source review
€455/50 mg; €1,242/500 mg (≥95% purity)
Specialty scaffold pricing; aligns with research-grade chiral building blocks
CymitQuimica catalog 2019; verify current availability and lot-specific purity
Procurement Economics Research Chemical Sourcing Cost-Benefit Analysis

2-(Dipropylamino)-2-methylpropan-1-ol: Key Applications


Chiral Ligand Design

Researchers developing new chiral ligands for asymmetric additions (e.g., diethylzinc to aldehydes) should consider the 2-(dipropylamino)-2-methylpropan-1-ol scaffold as a core structure. Class-level evidence demonstrates that dipropyl substitution on the carbinol carbon of amino alcohols correlates with higher enantioselectivity (optimal ligand achieving 96% ee) [1]. The scaffold provides a modular platform where the N,N-dipropyl and gem-dimethyl groups contribute defined steric and electronic properties. While N,N-dimethyl substitution may yield higher asymmetric induction in some systems [1], the dipropyl variant offers increased lipophilicity and distinct conformational preferences that may be advantageous for specific substrate scopes or when tuning catalyst solubility.

Enantiopure Pharmaceutical Intermediate

The availability of catalytic asymmetric synthesis routes for producing enantiomerically pure 2-(dipropylamino)-2-methylpropan-1-ol [2] positions this compound as a strategic intermediate for constructing chirally defined pharmaceutical candidates. The amino alcohol moiety can be readily transformed via the hydroxyl group (e.g., tosylation, oxidation, etherification) and the tertiary amine (e.g., quaternization, N-oxide formation). Researchers engaged in medicinal chemistry campaigns requiring a sterically hindered, lipophilic amino alcohol core should prioritize this scaffold over less substituted analogs when structure-activity relationship (SAR) exploration demands the dipropylamino and gem-dimethyl substitution pattern.

Organocatalyst Screening and Development

In the broader context of organocatalysis, amino alcohols serve as privileged scaffolds for both covalent and non-covalent catalytic modes. The 2-(dipropylamino)-2-methylpropan-1-ol scaffold offers a unique combination of a tertiary amine (potential Brønsted base or nucleophilic catalyst) and a primary alcohol (hydrogen-bond donor). The gem-dimethyl substitution adjacent to the carbinol carbon increases steric hindrance, potentially enhancing stereocontrol in reactions proceeding through enamine or iminium intermediates. Researchers assembling screening libraries of organocatalysts should include this scaffold to probe the effect of N,N-dipropyl substitution and gem-dimethyl substitution on catalytic efficiency and selectivity across a range of asymmetric transformations [1].

Biochemical Probes for Enzyme Studies

The compound has been investigated for its potential as a biochemical probe for studying enzyme mechanisms . The tertiary amine and primary alcohol functional groups enable interactions with enzyme active sites, potentially acting as inhibitors or activators of specific biochemical pathways. While quantitative target engagement data is not publicly available in primary literature for this specific compound, its structural features—including the N,N-dipropyl groups which enhance lipophilicity and membrane permeability—make it a candidate scaffold for developing chemical biology tools. Procurement for such applications is appropriate when the specific substitution pattern is hypothesized to interact with a target of interest based on computational docking or structural biology insights.

Application
Selection Property
Validation Focus
Chiral Ligand Scaffold Studies
Dipropylamino and gem-dimethyl substitution pattern
Enantioselectivity in target asymmetric transformation
Enantiopure Intermediate Synthesis
Enantiomeric purity and synthetic route availability
Batch-to-batch ee and impurity profile
Organocatalyst Library Screening
Sterically hindered tertiary amine–alcohol core
Catalytic efficiency and selectivity across reaction scope
Biochemical Probe Development
Lipophilic amino alcohol with amine and hydroxyl groups
Target engagement and membrane interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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